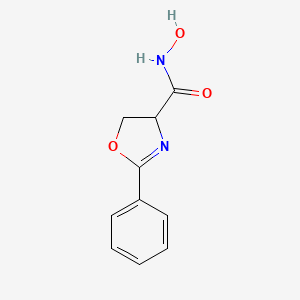
4-Hydroxycarbamoyl-2-phenyl-2-oxazoline
Descripción general
Descripción
4-Hydroxycarbamoyl-2-phenyl-2-oxazoline is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol It is characterized by a five-membered ring containing one nitrogen and one oxygen atom
Métodos De Preparación
The synthesis of 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) and may involve in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial production methods for this compound are not extensively documented, but the use of flow synthesis techniques has been explored. This approach involves the use of commercial manganese dioxide as a heterogeneous reagent in a packed reactor, allowing for continuous production under controlled conditions .
Análisis De Reacciones Químicas
4-Hydroxycarbamoyl-2-phenyl-2-oxazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be achieved using appropriate reducing agents.
Substitution: The oxazoline ring can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, using reagents like halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include manganese dioxide for oxidation and diethylaminosulfur trifluoride for cyclodehydration . Major products formed from these reactions include oxazoles and substituted oxazolines.
Aplicaciones Científicas De Investigación
4-Hydroxycarbamoyl-2-phenyl-2-oxazoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits the enzyme UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, which is crucial for lipid A biosynthesis in Gram-negative bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxycarbamoyl-2-phenyl-2-oxazoline include other oxazolines and oxazoles. These compounds share the five-membered ring structure with nitrogen and oxygen atoms but differ in their substituents and specific functional groups. For example:
Oxazoline: A simpler structure without the hydroxyl and carbamoyl groups.
Oxazole: An oxidized form of oxazoline with an aromatic ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
N-hydroxy-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVMEKLQFRMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















